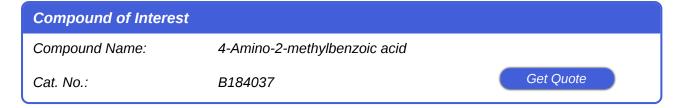


# 4-Amino-2-methylbenzoic acid theoretical properties

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An In-depth Technical Guide on the Theoretical Properties of 4-Amino-2-methylbenzoic Acid

#### Introduction

**4-Amino-2-methylbenzoic acid**, also known as 4-amino-o-toluic acid, is an aromatic amino acid derivative with the chemical formula C<sub>8</sub>H<sub>9</sub>NO<sub>2</sub>.[1][2] Its unique structure, featuring an amino group and a carboxylic acid group attached to a toluene backbone, makes it a valuable building block in various fields of chemical synthesis.[2] This compound serves as a key intermediate in the manufacturing of pharmaceuticals, particularly analgesics and anti-inflammatory drugs, as well as in the synthesis of dyes and agrochemicals.[2] Its properties are also of interest in materials science and biochemical research.[3] This guide provides a detailed overview of the theoretical and experimentally determined properties of **4-Amino-2-methylbenzoic acid**, intended for researchers, scientists, and professionals in drug development.

## **Physicochemical Properties**

The fundamental physical and chemical characteristics of **4-Amino-2-methylbenzoic acid** are summarized below. These properties are crucial for its handling, storage, and application in various experimental settings.



Property	Value	Reference
IUPAC Name	4-amino-2-methylbenzoic acid	[1]
Synonyms	4-Amino-o-toluic acid, 4- Carboxy-3-methylaniline	[4][5]
CAS Number	2486-75-1	[1][4]
Molecular Formula	C <sub>8</sub> H <sub>9</sub> NO <sub>2</sub>	[1][2]
Molecular Weight	151.16 g/mol	[1]
Appearance	White to yellow or light orange powder/crystal	[2][5][6]
Melting Point	160-165 °C	[4][7]
Purity	≥95% to >98.0% (HPLC)	[2][4][5]
Storage	Room temperature, in a cool, dark place is recommended. Store under inert gas as it may be air-sensitive.	[5]

# **Computed and Spectroscopic Properties**

Computational models provide valuable theoretical data that complements experimental findings. Spectroscopic analysis is essential for structural elucidation and purity assessment.

#### **Computed Molecular Descriptors**

The following table lists properties of **4-Amino-2-methylbenzoic acid** calculated using computational chemistry models.



Property	Value	Reference
Exact Mass	151.063328530 Da	[1]
Topological Polar Surface Area	63.3 Ų	[1]
Hydrogen Bond Donor Count	2	[1]
Hydrogen Bond Acceptor Count	3	[1]
Rotatable Bond Count	1	[1]
SMILES String	Cc1cc(N)ccc1C(O)=O	[7]
InChIKey	XRSQZFJLEPBPOZ- UHFFFAOYSA-N	[1]

## **Predicted Spectral Data**

While detailed experimental spectra require specific laboratory analysis, the theoretical spectral characteristics can be predicted based on the molecule's functional groups.



Spectroscopic Technique	Predicted Key Features
<sup>1</sup> H NMR	- Aromatic protons (3H) in the 6-8 ppm region Methyl protons (3H) as a singlet around 2-2.5 ppm Amine protons (2H) as a broad singlet, chemical shift can vary Carboxylic acid proton (1H) as a very broad singlet, typically >10 ppm.
<sup>13</sup> C NMR	- Aromatic carbons in the 110-150 ppm region Carboxylic acid carbonyl carbon >165 ppm Methyl carbon around 15-25 ppm.
FTIR (Infrared)	- O-H stretch (carboxylic acid) as a very broad band from 2500-3300 cm <sup>-1</sup> N-H stretch (amine) around 3300-3500 cm <sup>-1</sup> C=O stretch (carboxylic acid) around 1680-1710 cm <sup>-1</sup> C=C stretches (aromatic) in the 1450-1600 cm <sup>-1</sup> region C-N stretch around 1250-1350 cm <sup>-1</sup> .
Mass Spectrometry (MS)	- Expected molecular ion peak (M+) at m/z $\approx$ 151.06 Common fragmentation patterns would include the loss of -OH (m/z $\approx$ 134) and -COOH (m/z $\approx$ 106).

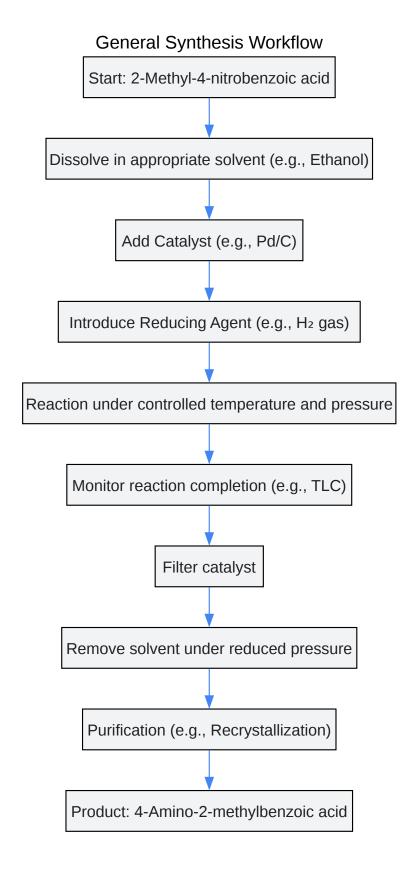
# **Experimental Protocols & Workflows**

The following sections detail generalized protocols for the synthesis and spectroscopic analysis of aromatic carboxylic acids like **4-Amino-2-methylbenzoic acid**.

#### **General Synthesis Workflow**

A common method for synthesizing **4-Amino-2-methylbenzoic acid** involves the reduction of the corresponding nitro compound, 2-methyl-4-nitrobenzoic acid.[6] The general workflow is depicted below.





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Caption: General workflow for the synthesis of **4-Amino-2-methylbenzoic acid**.



## **Spectroscopic Analysis Protocols**

Accurate structural confirmation and purity assessment are critical. The following are standard methodologies for acquiring spectroscopic data for solid organic compounds.[8]

- 1. Nuclear Magnetic Resonance (NMR) Spectroscopy
- Objective: To obtain <sup>1</sup>H and <sup>13</sup>C NMR spectra for detailed structural elucidation.
- Methodology:
  - Sample Preparation: Dissolve approximately 5-10 mg of 4-Amino-2-methylbenzoic acid in a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub> or CDCl₃) in an NMR tube.
  - Data Acquisition: Place the NMR tube in the spectrometer. Acquire <sup>1</sup>H and <sup>13</sup>C spectra using standard pulse programs.
  - Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectra for analysis.
- 2. Fourier-Transform Infrared (FTIR) Spectroscopy
- Objective: To identify the functional groups present in the molecule.
- Methodology (Attenuated Total Reflectance ATR):
  - Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.[8]
  - Apply Pressure: Use the pressure clamp to ensure firm contact between the sample and the crystal.[8]
  - Data Acquisition: Acquire the infrared spectrum, typically in the range of 4000-400 cm<sup>-1</sup>.[8]
  - Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol)
     after the analysis.[8]
- 3. Mass Spectrometry (MS)

## Foundational & Exploratory



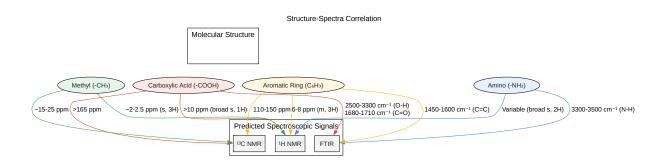


- Objective: To determine the molecular weight and fragmentation pattern of the molecule.
- Methodology (Electron Ionization EI):
  - Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol).[8]
  - Ionization: Introduce the sample into the mass spectrometer where it is bombarded with high-energy electrons, causing ionization and fragmentation.[8]
  - Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)
     by a mass analyzer.[8]



#### Spectroscopic Characterization Workflow Purified 4-Amino-2-methylbenzoic acid NMR Spectroscopy Mass Spectrometry Prepare Dilute Dissolve in **Deuterated Solvent** Solution FTIR Spectroscopy Place sample on Acquire <sup>1</sup>H & <sup>13</sup>C Spectra Ionize & Fragment ATR Crystal Acquire Spectrum **Process Data** Analyze m/z Ratio Clean Crystal Structure & Purity Confirmed





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